molecular formula C21H25NO4 B2597855 2-(3,4-dimethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide CAS No. 1421451-84-4

2-(3,4-dimethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide

Cat. No. B2597855
CAS RN: 1421451-84-4
M. Wt: 355.434
InChI Key: CMTVYFKDLGJTOF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Cyclization and Synthesis Techniques

  • A study explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, leading to the synthesis of erythrinanes, demonstrating a method for forming complex structures from simpler acetamide derivatives (Shiho Chikaoka et al., 2003).

Structural Analysis and Molecular Interactions

  • Research on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed insights into hydrogen bonding, stacking, and halogen bonding through structure, Hirshfeld surface analysis, and DFT calculations, underscoring the utility of these compounds in understanding molecular interactions (M. Gouda et al., 2022).

Chemical Reactions and Mechanisms

Advanced Organic Synthesis

  • A facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation was reported, highlighting a high yielding cyclization technique for producing complex organic compounds from N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide derivatives (F. King, 2007).

Biochemical Applications and Analysis

Enzymatic and Biochemical Reactions

  • Investigations into the oxidative reactions of azines provided a synthesis and detailed analysis of molecular structures and oxidation reactions of compounds closely related to the target molecule, offering insights into the biochemical applications of such structures (A. V. Malkova et al., 2014).

Applications in Catalysis

  • A study detailed the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and related acetamide derivatives under ultrasound irradiation, showcasing the compound's role in facilitating environmentally friendly and efficient chemical reactions (M. Mokhtary & Mogharab Torabi, 2017).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-25-18-8-7-15(11-19(18)26-2)12-20(23)22-14-21(24)10-9-16-5-3-4-6-17(16)13-21/h3-8,11,24H,9-10,12-14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTVYFKDLGJTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C3C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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